molecular formula C12H9IO2 B3190316 Methyl 3-iodo-2-naphthoate CAS No. 409369-87-5

Methyl 3-iodo-2-naphthoate

Cat. No. B3190316
M. Wt: 312.1 g/mol
InChI Key: FCTVQOVDYDWVEP-UHFFFAOYSA-N
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Patent
US06869956B2

Procedure details

To 3-iodo-2-napthoic acid (Preparation 5) (6.50 g), were added MeOH (100 mL) and concentrated H2SO4 (2 mL), and the resultant heterogeneous mixture was refluxed for 13 hr. The reaction mixture was allowed to cool to RT, then neutralized with NaHCO3 (6.0 g), and the volatile component was removed in vacuo. The residue was partitioned between water (50 mL) and EtOAc (300 mL). The organic layer was washed with Na2S2O3 solution (4.2 g +50 mL of water) and brine, dried (MgSO4), filtered and evaporated in vacuo. The resulting crude material was submitted to flash chromatography (sample was loaded as a silica gel mesh, 10% EtOAc/hexanes) to isolate the title compound as a light-yellow solid (5.50 g, 2 steps combined yield of 69%). 1H NMR (DMSO, δ=2.50): 8.66 (s, 1H), 8.39 (s, 1H), 8.06 (d, J=8.0, 1H), 7.95 (d, J=8.0, 1H), 7.69-7.62 (m, 2H), 3.91 (s, 3H). (DCI) m/z (M+H)+=313.0. Anal. calculated for C12H9IO2: C, 46.18; H, 2.91. Found: C, 46.28; H, 2.85.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.OS(O)(=O)=O.[C:20]([O-])(O)=O.[Na+]>CO>[I:1][C:2]1[C:3]([C:12]([O:14][CH3:20])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:2.3|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
IC=1C(=CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resultant heterogeneous mixture was refluxed for 13 hr
Duration
13 h
CUSTOM
Type
CUSTOM
Details
the volatile component was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (50 mL) and EtOAc (300 mL)
WASH
Type
WASH
Details
The organic layer was washed with Na2S2O3 solution (4.2 g +50 mL of water) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=CC2=CC=CC=C2C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.